Ammonium 5-(carbamoyl)isoxazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Ammonium 5-(carbamoyl)isoxazol-3-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
Ammonium 5-(carbamoyl)isoxazol-3-olate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions .
Mechanism of Action
The mechanism of action of Ammonium 5-(carbamoyl)isoxazol-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Ammonium 5-(carbamoyl)isoxazol-3-olate can be compared with other similar compounds, such as:
Ammonium 5-(carbamoyl)isoxazol-4-olate: Similar in structure but with a different position of the carbamoyl group.
Ammonium 5-(carbamoyl)isoxazol-2-olate: Another isomer with the carbamoyl group at a different position.
Ammonium 5-(carbamoyl)isoxazol-3-thiolate: A sulfur-containing analog with different chemical properties. These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound
Properties
IUPAC Name |
azanium;3-oxo-1,2-oxazole-5-carboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCADWYYAJNIWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(=N)[O-].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675611 |
Source
|
Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81965-22-2 |
Source
|
Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.